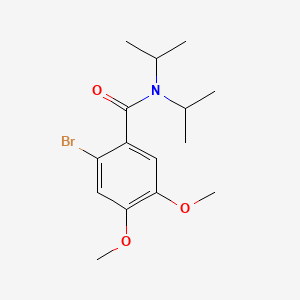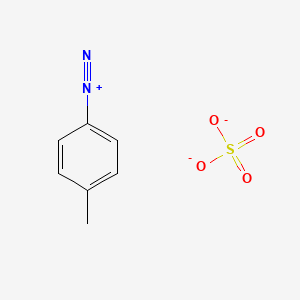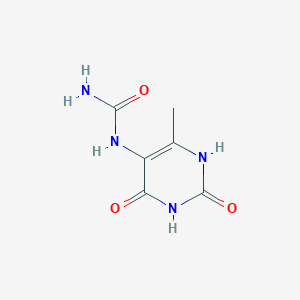
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a urea group attached to a pyrimidine ring, which is substituted with a methyl group at the 6th position and two oxo groups at the 2nd and 4th positions. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea typically involves the reaction of 6-methyluracil with isocyanates. One common method is the reaction of 6-methyluracil with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea group, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyluracil: A precursor in the synthesis of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
952004-61-4 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)urea |
InChI |
InChI=1S/C6H8N4O3/c1-2-3(9-5(7)12)4(11)10-6(13)8-2/h1H3,(H3,7,9,12)(H2,8,10,11,13) |
Clé InChI |
IDBZRABRQPICFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
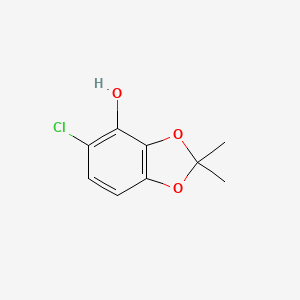
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)
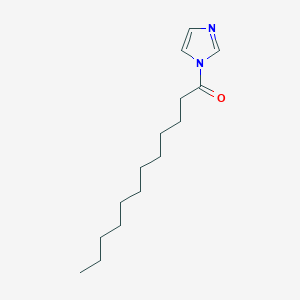
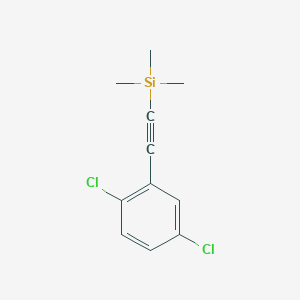
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
